molecular formula C7H4Br3NO4S B14695077 1-Nitro-4-(tribromomethanesulfonyl)benzene CAS No. 31274-41-6

1-Nitro-4-(tribromomethanesulfonyl)benzene

Cat. No.: B14695077
CAS No.: 31274-41-6
M. Wt: 437.89 g/mol
InChI Key: GOKAGEUHDYKJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-(tribromomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a nitro group and a tribromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-(tribromomethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-(tribromomethanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Nitro-4-(tribromomethanesulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. The tribromomethanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

31274-41-6

Molecular Formula

C7H4Br3NO4S

Molecular Weight

437.89 g/mol

IUPAC Name

1-nitro-4-(tribromomethylsulfonyl)benzene

InChI

InChI=1S/C7H4Br3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H

InChI Key

GOKAGEUHDYKJST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.